2-(4-Nitrophenyl)pentan-3-one

Catalog No.
S14896666
CAS No.
104869-86-5
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)pentan-3-one

CAS Number

104869-86-5

Product Name

2-(4-Nitrophenyl)pentan-3-one

IUPAC Name

2-(4-nitrophenyl)pentan-3-one

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-3-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3

InChI Key

ZNVNTMURGSQCMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-]

2-(4-Nitrophenyl)pentan-3-one is an organic compound characterized by the molecular formula C11H13NO3C_{11}H_{13}NO_3. It features a pentanone backbone with a nitrophenyl group at the second position, making it a member of the ketone class. This compound is typically a yellow crystalline solid, soluble in various organic solvents such as ethanol and acetone. It has a melting point of approximately 34-35 °C, which is indicative of its crystalline nature and structural stability . The presence of the nitro group (-NO₂) on the aromatic ring significantly influences its chemical reactivity and biological activity.

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Reduction Reactions: It can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It may participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

These reactions are essential for synthesizing derivatives that may exhibit altered biological activities or chemical properties.

Preliminary studies indicate that 2-(4-nitrophenyl)pentan-3-one exhibits notable biological activities, potentially including:

  • Antimicrobial Properties: Some nitro-substituted compounds have shown effectiveness against various bacterial strains.
  • Cytotoxicity: Similar compounds often demonstrate cytotoxic effects on cancer cells, suggesting that this compound may also have potential anticancer properties.
  • Enzyme Inhibition: Interaction studies hint at its ability to inhibit specific enzymes, which could be useful in therapeutic applications.

Further research is necessary to elucidate its precise mechanisms of action and therapeutic potentials.

Multiple synthesis pathways for 2-(4-nitrophenyl)pentan-3-one have been reported:

  • Alkylation Reactions: The reaction of 4-nitrophenylacetone with appropriate alkyl halides under basic conditions can yield 2-(4-nitrophenyl)pentan-3-one.
  • Mannich Reaction: This involves the condensation of an amine, formaldehyde, and a suitable ketone, producing a Mannich base that can be further processed to yield the target compound.
  • Reduction of Nitro Compounds: Starting from nitro-substituted precursors, reduction processes can lead to the formation of ketones.

These methods highlight the versatility in synthesizing this compound from various starting materials.

2-(4-Nitrophenyl)pentan-3-one has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery.
  • Chemical Research: It can be utilized in synthetic organic chemistry for developing new chemical entities.
  • Material Science: Its unique properties may allow for applications in polymer chemistry or as intermediates in material synthesis.

Interaction studies involving 2-(4-nitrophenyl)pentan-3-one focus on its binding affinity and activity against biological targets. Initial findings suggest interactions with specific receptors or enzymes, which could inform its potential therapeutic uses. For example:

  • Receptor Binding: Investigations into how this compound binds to various receptors could reveal insights into its pharmacological profile.
  • Enzyme Activity Modulation: Studies assessing its impact on enzyme kinetics may provide valuable data for understanding its mechanism of action.

Further research is needed to fully elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 2-(4-nitrophenyl)pentan-3-one, each exhibiting unique characteristics. Below is a comparison highlighting their distinctions:

Compound NameStructure TypeUnique Features
1-(4-Methylphenyl)pentan-1-oneKetone with methyl groupKnown for stimulant properties similar to amphetamines
4-NitroacetophenoneAromatic ketoneExhibits significant cytotoxicity against cancer cells
3-(4-Nitrophenyl)-2-butanoneKetone with different alkyl chainPotentially different biological activity due to structural variation
3-(4-Chlorophenyl)-2-butanoneChlorinated aromatic ketoneShows different reactivity patterns compared to nitro-substituted compounds

Each of these compounds provides insight into how modifications to the aromatic ring or carbon chain can affect biological activity and chemical reactivity. The presence of the nitro group in 2-(4-nitrophenyl)pentan-3-one contributes significantly to its unique properties compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-11

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